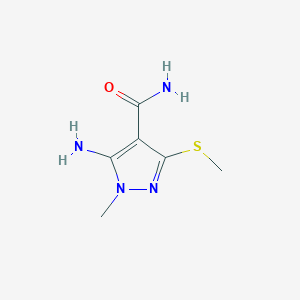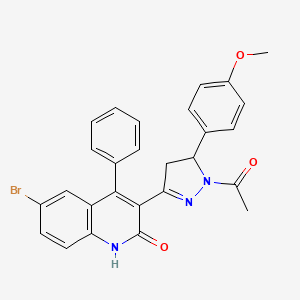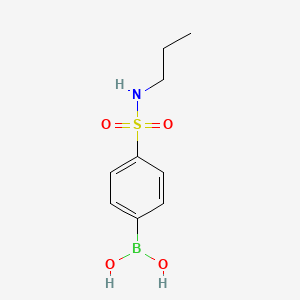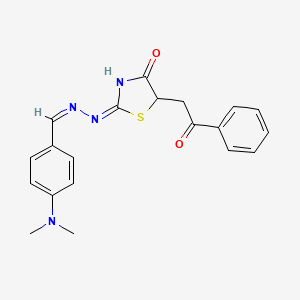
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4OS . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 . This indicates that the compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with an amino group, a methyl group, and a methylsulfanyl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.23 .Wissenschaftliche Forschungsanwendungen
AMPK Activation and Its Effects
AMPK Activation and Independent Effects : 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) activates AMPK, influencing metabolism and cancer pathogenesis. Despite initial attributions to AMPK activation, AICAr's effects often stem from AMPK-independent mechanisms. This distinction underscores the complexity of interpreting AICAr-based studies, highlighting the need for caution in attributing its biochemical impacts solely to AMPK modulation (Visnjic et al., 2021).
Drug Resistance and Tuberculosis
MDR and XDR Tuberculosis Treatment : Multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis can be treated effectively with specific antituberculosis drugs, emphasizing the critical role of selecting appropriate drug combinations. This review outlines the strategic selection of drugs based on efficacy, safety, and cost, providing a comprehensive framework for treating challenging tuberculosis cases (Caminero et al., 2010).
Heterocyclic Compounds Synthesis
Synthesis of Heterocyclic Compounds : The synthesis of functionalized heteroaromatic compounds, including the exploration of new rearrangements and corrections of previously misassigned structures, plays a significant role in the development of novel pharmaceuticals and materials. This research highlights the dynamic nature of synthetic chemistry in discovering and correcting structural assignments for heterocyclic compounds (Moustafa et al., 2017).
DCNP Reactivity in Synthesis
DCNP Reactivity and Applications : The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives underscores its utility in synthesizing diverse heterocyclic compounds and dyes. This versatility demonstrates the compound's significant role in expanding the toolkit for chemical synthesis, offering pathways to novel compounds with potential applications across various scientific fields (Gomaa & Ali, 2020).
Pyrazoline Derivatives in Therapeutics
Therapeutic Applications of Pyrazolines : Pyrazoline derivatives exhibit a wide range of biological properties, making them a focal point for therapeutic research. This review encapsulates the patent literature on pyrazolines, highlighting their versatility as pharmaceutical agents with applications in antimicrobial, anti-inflammatory, and anticancer therapies, among others. The breadth of pharmacological effects attributed to pyrazoline derivatives illustrates their potential as versatile therapeutic agents (Shaaban et al., 2012).
Eigenschaften
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)6(9-10)12-2/h7H2,1-2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQONLWSZEGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)
![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)


![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2663880.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2663881.png)

![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2663884.png)

